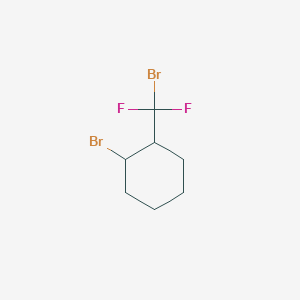

1-Bromo-2-(bromodifluoromethyl)cyclohexane

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-[bromo(difluoro)methyl]cyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10Br2F2/c8-6-4-2-1-3-5(6)7(9,10)11/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWCUYVZBWZWWKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(F)(F)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10Br2F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80933105 | |

| Record name | 1-Bromo-2-[bromo(difluoro)methyl]cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80933105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14737-09-8 | |

| Record name | 1-Bromo-2-[bromo(difluoro)methyl]cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80933105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 14737-09-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-Bromo-2-(bromodifluoromethyl)cyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed synthetic pathway and predicted characterization data for 1-Bromo-2-(bromodifluoromethyl)cyclohexane. Due to the limited availability of published data for this specific compound, this guide leverages established organic chemistry principles and spectroscopic data from analogous structures to provide a comprehensive resource for its synthesis and analysis.

Proposed Synthesis

The synthesis of this compound can be envisioned through a two-step sequence starting from cyclohexene. The initial step involves the introduction of the bromodifluoromethyl group via a free-radical addition, followed by a regioselective allylic bromination to yield the final product.

The first step is the anti-Markovnikov addition of bromodifluoromethane to cyclohexene. This reaction is typically initiated by a radical initiator, such as benzoyl peroxide or AIBN, and can be promoted by heat or UV light. The free radical mechanism favors the addition of the bromodifluoromethyl radical to the less substituted carbon of the double bond.

The second step involves the allylic bromination of the intermediate, (bromodifluoromethyl)cyclohexane, using N-bromosuccinimide (NBS) in the presence of a radical initiator. This reaction selectively introduces a bromine atom at the carbon adjacent to the carbon bearing the bromodifluoromethyl group.

Experimental Protocols

-

To a solution of cyclohexene (1.0 eq) in a suitable solvent such as dichloromethane or acetonitrile, add bromodifluoromethane (1.2 eq).

-

Add a catalytic amount of a radical initiator, such as benzoyl peroxide (0.05 eq).

-

Heat the reaction mixture to reflux (or irradiate with a UV lamp) and monitor the reaction progress by GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain (bromodifluoromethyl)cyclohexane.

-

In a round-bottom flask, dissolve (bromodifluoromethyl)cyclohexane (1.0 eq) in carbon tetrachloride.

-

Add N-bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide (0.05 eq).

-

Heat the mixture to reflux and monitor the reaction by TLC or GC-MS.

-

After the reaction is complete, cool the mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel or by vacuum distillation to yield this compound.[1]

Predicted Characterization Data

The following tables summarize the predicted spectroscopic and physical data for this compound based on known data for similar compounds.

| Property | Predicted Value |

| Molecular Formula | C₇H₁₀Br₂F₂ |

| Molecular Weight | 291.96 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 108-110 °C @ 40 mmHg |

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| ¹H NMR | 4.0 - 4.5 | Multiplet | - |

| 2.0 - 2.5 | Multiplet | - | |

| 1.2 - 2.0 | Multiplets | - | |

| ¹³C NMR | 110 - 120 | Triplet | ¹JCF ≈ 240-260 |

| 50 - 60 | Singlet | - | |

| 30 - 40 | Singlet | - | |

| 20 - 30 | Singlet | - | |

| ¹⁹F NMR | -60 to -80 | Doublet of Doublets or Triplet | ²JFH ≈ 50-60 |

Note: Predicted NMR data is based on typical values for bromocyclohexanes and compounds containing the bromodifluoromethyl group. Actual values may vary.[2][3][4][5][6][7][8][9]

| Technique | Predicted Key Absorptions/Fragments |

| IR Spectroscopy | C-H stretching (alkane): 2850-3000 cm⁻¹C-F stretching: 1000-1100 cm⁻¹C-Br stretching: 500-600 cm⁻¹ |

| Mass Spectrometry | Molecular ion peaks (M⁺, M⁺+2, M⁺+4) showing isotopic pattern for two bromine atoms.Fragment ions corresponding to the loss of Br, CF₂Br, and other alkyl fragments. |

Note: The C-Br stretch is often weak and may be difficult to observe. The mass spectrum will show a characteristic isotopic cluster for two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks).[10][11][12][13][14][15][16][17]

References

- 1. syntheticpages.org [syntheticpages.org]

- 2. Bromocyclohexane(108-85-0) 1H NMR [m.chemicalbook.com]

- 3. Bromocyclohexane(108-85-0) 13C NMR [m.chemicalbook.com]

- 4. Solved How many signals would you expect in the 1 H NMR | Chegg.com [chegg.com]

- 5. spectrabase.com [spectrabase.com]

- 6. Page loading... [wap.guidechem.com]

- 7. Cyclohexyl bromide | C6H11Br | CID 7960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. spectrabase.com [spectrabase.com]

- 9. spectrabase.com [spectrabase.com]

- 10. pubs.aip.org [pubs.aip.org]

- 11. benchchem.com [benchchem.com]

- 12. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. uobabylon.edu.iq [uobabylon.edu.iq]

- 14. youtube.com [youtube.com]

- 15. mass spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br fragmentation pattern of m/z m/e ions for analysis and identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. savemyexams.com [savemyexams.com]

- 17. 1-Bromohexane(111-25-1) 13C NMR spectrum [chemicalbook.com]

Stereochemical Assignment of 1-Bromo-2-(bromodifluoromethyl)cyclohexane Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the stereochemical assignment of 1-Bromo-2-(bromodifluoromethyl)cyclohexane isomers. Given the increasing importance of fluorinated scaffolds in medicinal chemistry and materials science, a thorough understanding of the stereochemistry of this class of compounds is paramount for controlling their biological activity, physicochemical properties, and synthetic pathways. This document outlines the synthesis, separation, and detailed spectroscopic analysis required for the unambiguous determination of both relative and absolute configurations of the title compound's stereoisomers.

Introduction to Stereoisomerism in this compound

This compound possesses two chiral centers at the C1 and C2 positions of the cyclohexane ring. This gives rise to a total of four possible stereoisomers, existing as two pairs of enantiomers. The relative configuration of the bromine and bromodifluoromethyl substituents defines the diastereomers: cis (substituents on the same face of the ring) and trans (substituents on opposite faces of the ring).

The conformational flexibility of the cyclohexane ring, primarily existing in a chair conformation, further complicates the stereochemical landscape. The substituents can occupy either axial or equatorial positions, and the preferred conformation is dictated by the steric bulk of the substituents, with a general preference for the equatorial position to minimize 1,3-diaxial interactions.

Synthesis and Separation of Stereoisomers

The stereoselective synthesis of this compound isomers is crucial for their individual characterization. A common and effective method involves the electrophilic addition of bromine to a precursor, 2-(bromodifluoromethyl)cyclohexene.

Key Synthetic Pathway: Electrophilic Bromination

The addition of molecular bromine (Br₂) to 2-(bromodifluoromethyl)cyclohexene typically proceeds through a bromonium ion intermediate. The subsequent nucleophilic attack by a bromide ion occurs in an anti-fashion, leading predominantly to the trans-diaxial product. This stereochemical outcome is a result of the established mechanism for halogen addition to cyclohexenes.

Caption: Synthetic pathway for trans-1-Bromo-2-(bromodifluoromethyl)cyclohexane.

Experimental Protocol: Synthesis of trans-1-Bromo-2-(bromodifluoromethyl)cyclohexane

-

Reaction Setup: Dissolve 2-(bromodifluoromethyl)cyclohexene (1.0 eq) in a suitable inert solvent such as dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution to 0 °C in an ice bath.

-

Bromine Addition: Slowly add a solution of bromine (1.05 eq) in the same solvent to the cooled cyclohexene solution dropwise over a period of 30 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any excess bromine. Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the trans isomer.

Separation of Enantiomers by Chiral High-Performance Liquid Chromatography (HPLC)

The separation of the enantiomers of the cis and trans diastereomers requires a chiral stationary phase (CSP). Polysaccharide-based CSPs are often effective for the resolution of halogenated compounds.

Experimental Protocol: Chiral HPLC Separation

-

Instrument: High-Performance Liquid Chromatograph equipped with a UV detector.

-

Column: A polysaccharide-based chiral column (e.g., Chiralpak IA, IB, or IC).

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The optimal ratio should be determined experimentally.

-

Flow Rate: 1.0 mL/min.

-

Temperature: 25 °C.

-

Detection: UV at 210 nm.

-

Sample Preparation: Dissolve the racemic mixture of the isolated diastereomer in the mobile phase at a concentration of approximately 1 mg/mL.

Spectroscopic Methods for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Relative Configuration

¹H and ¹³C NMR spectroscopy are powerful tools for determining the relative stereochemistry (cis vs. trans) and the preferred conformation of the cyclohexane ring.

Conformational Analysis of trans Isomers

The trans isomers can exist in two chair conformations: diequatorial and diaxial. The relative populations of these conformers can be determined from the vicinal coupling constants (³J) between the protons at C1 and C2 and the adjacent axial and equatorial protons on the neighboring carbons, by applying the Karplus equation.

-

Large coupling constants (³J ≈ 8-12 Hz) are indicative of an axial-axial relationship between protons.

-

Small coupling constants (³J ≈ 2-4 Hz) suggest an axial-equatorial or equatorial-equatorial relationship.

By analyzing the coupling patterns of the H1 and H2 protons, the predominant conformation (diequatorial or diaxial) can be established.

Table 1: Expected ¹H NMR Coupling Constants for trans-1-Bromo-2-(bromodifluoromethyl)cyclohexane Conformations

| Conformation | H1-H2 Coupling (³J) | H1 to Axial H6 (³J) | H1 to Equatorial H6 (³J) | H2 to Axial H3 (³J) | H2 to Equatorial H3 (³J) |

| Diequatorial | ~ 2-4 Hz (e-e) | ~ 2-4 Hz (e-a) | ~ 2-4 Hz (e-e) | ~ 2-4 Hz (e-a) | ~ 2-4 Hz (e-e) |

| Diaxial | ~ 8-12 Hz (a-a) | ~ 8-12 Hz (a-a) | ~ 2-4 Hz (a-e) | ~ 8-12 Hz (a-a) | ~ 2-4 Hz (a-e) |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified isomer in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆).

-

Data Acquisition: Acquire ¹H, ¹³C, COSY, and HSQC spectra on a high-field NMR spectrometer (≥400 MHz).

-

Data Analysis: Analyze the chemical shifts, multiplicities, and coupling constants of the signals corresponding to the protons on C1 and C2. Use the COSY spectrum to identify coupled protons and the HSQC spectrum to correlate protons with their attached carbons.

X-ray Crystallography for Unambiguous Stereochemical Assignment

Single-crystal X-ray diffraction provides the most definitive determination of both relative and absolute stereochemistry. If a suitable single crystal of one of the isomers can be obtained, its three-dimensional structure can be solved, revealing the precise arrangement of all atoms in the molecule.

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: Grow single crystals of the purified isomer by slow evaporation of a solution in an appropriate solvent or solvent mixture (e.g., hexane, ethanol, or ethyl acetate).

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer with Mo Kα or Cu Kα radiation.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the atomic positions and thermal parameters. For a non-centrosymmetric space group, the absolute configuration can be determined using anomalous dispersion effects, typically by calculating the Flack parameter.

Caption: Workflow for stereochemical assignment by X-ray crystallography.

Vibrational Circular Dichroism (VCD) for Absolute Configuration in Solution

Vibrational Circular Dichroism (VCD) is a powerful technique for determining the absolute configuration of chiral molecules in solution. It measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimental VCD spectrum with the spectrum predicted by quantum chemical calculations (e.g., Density Functional Theory, DFT), the absolute configuration can be assigned.

Experimental Protocol: Vibrational Circular Dichroism

-

Sample Preparation: Prepare a solution of the enantiomerically pure isomer in a suitable solvent (e.g., CDCl₃, CCl₄) at a concentration of approximately 0.1 M.

-

VCD Spectrum Acquisition: Record the VCD spectrum in the mid-IR region (typically 2000-800 cm⁻¹) using a VCD spectrometer.

-

Computational Modeling:

-

Perform a conformational search for the enantiomer of interest using a suitable molecular mechanics force field.

-

Optimize the geometries of the low-energy conformers using DFT (e.g., B3LYP/6-31G(d)).

-

Calculate the vibrational frequencies and VCD intensities for each conformer.

-

Generate a Boltzmann-averaged calculated VCD spectrum based on the relative energies of the conformers.

-

-

Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectra for both enantiomers. A good match in the signs and relative intensities of the major VCD bands allows for the assignment of the absolute configuration.

Caption: Workflow for VCD-based absolute configuration determination.

Summary of Quantitative Data

The following table summarizes the key quantitative data that should be collected and analyzed for the stereochemical assignment of this compound isomers. Note that the specific values will need to be determined experimentally.

Table 2: Key Analytical Data for Stereochemical Assignment

| Parameter | Technique | Purpose | Expected Outcome |

| Retention Time (t_R) | Chiral HPLC | Separation of enantiomers | Different t_R for each enantiomer. |

| Chemical Shift (δ) | ¹H, ¹³C, ¹⁹F NMR | Structural characterization | Distinct chemical shifts for each diastereomer. |

| Coupling Constant (J) | ¹H NMR | Determination of relative configuration and conformation | Values indicative of axial/equatorial positions. |

| Unit Cell Parameters | X-ray Crystallography | Definitive structure determination | Unique parameters for each crystalline isomer. |

| Flack Parameter | X-ray Crystallography | Absolute configuration of a single crystal | Value close to 0 for the correct enantiomer. |

| VCD Bands (ΔA) | Vibrational Circular Dichroism | Absolute configuration in solution | Positive and negative bands matching the calculated spectrum of one enantiomer. |

Conclusion

The unambiguous stereochemical assignment of this compound isomers requires a multi-faceted analytical approach. The combination of stereoselective synthesis, chiral separation, and detailed spectroscopic analysis using NMR, X-ray crystallography, and VCD provides the necessary tools for a complete characterization. This guide provides the foundational knowledge and experimental frameworks for researchers, scientists, and drug development professionals to confidently determine the three-dimensional structure of these and related halogenated cyclohexane derivatives.

Conformational Landscape of 1-Bromo-2-(bromodifluoromethyl)cyclohexane: A Predictive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed predictive analysis of the conformational preferences of 1-Bromo-2-(bromodifluoromethyl)cyclohexane. In the absence of direct experimental data for this specific molecule, this document leverages established principles of cyclohexane stereochemistry, steric and electronic effects of substituents, and analogous data from related halogenated compounds to forecast its structural behavior. This guide outlines the potential stereoisomers, analyzes their respective chair conformations, and discusses the interplay of steric hindrance and electronic interactions that likely govern their relative stabilities. Furthermore, comprehensive experimental and computational protocols are provided to enable researchers to empirically validate and extend the predictions made herein. This document is intended to serve as a foundational resource for scientists interested in the synthesis, analysis, and application of this and similar complex halogenated alicyclic compounds.

Introduction

The conformational analysis of substituted cyclohexanes is a cornerstone of stereochemistry, with profound implications for molecular recognition, reactivity, and biological activity. The rigid chair conformation of the cyclohexane ring forces substituents into distinct axial and equatorial positions, leading to significant differences in steric and electronic environments. This compound presents a particularly interesting case study due to the presence of two distinct halogen-containing substituents with competing steric and electronic demands. The bromine atom at C-1 and the novel bromodifluoromethyl group at C-2 introduce a complex interplay of van der Waals forces, dipole-dipole interactions, and potential hyperconjugative effects that are expected to dictate the conformational equilibrium.

Understanding the three-dimensional structure and conformational dynamics of this molecule is crucial for its potential applications in drug discovery and materials science, where precise spatial arrangement of functional groups is paramount for activity and properties. This guide will systematically deconstruct the conformational possibilities for the cis and trans diastereomers of this compound.

Stereoisomerism and Chair Conformations

This compound can exist as two diastereomers: cis and trans. Each of these diastereomers exists as a pair of enantiomers. For the purpose of this conformational analysis, we will consider the conformational equilibrium for one enantiomer of each diastereomer, as the energetic relationships will be identical for the corresponding mirror images.

The primary conformations of the cyclohexane ring are the chair, boat, and twist-boat forms. The chair conformation is significantly more stable and will be the exclusive focus of this analysis.[1][2] Each diastereomer can exist as two rapidly interconverting chair conformers through a process known as ring flipping.

trans-1-Bromo-2-(bromodifluoromethyl)cyclohexane

In the trans isomer, the two substituents are on opposite faces of the cyclohexane ring. This leads to two possible chair conformations: one with both substituents in equatorial positions (diequatorial) and one with both in axial positions (diaxial).

References

An In-depth Technical Guide to the Spectroscopic Characterization of 1-Bromo-2-(bromodifluoromethyl)cyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 1-Bromo-2-(bromodifluoromethyl)cyclohexane (CAS No. 14737-09-8). Due to the limited availability of direct experimental spectra for this specific compound in public databases, this document focuses on predicted spectroscopic features based on the analysis of structurally similar compounds. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also presented, along with a logical workflow for spectroscopic analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of related halogenated and substituted cyclohexanes.

Table 1: Predicted ¹H NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| 4.0 - 4.5 | Multiplet | 1H | CH-Br | The electronegative bromine atom deshields this proton, shifting it downfield. |

| 2.5 - 3.0 | Multiplet | 1H | CH-CF₂Br | The proximity to the electron-withdrawing CF₂Br group causes a downfield shift. |

| 1.2 - 2.4 | Multiplets | 8H | Cyclohexyl CH₂ | The remaining methylene protons of the cyclohexane ring will appear as a complex series of overlapping multiplets. |

Table 2: Predicted ¹³C NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Notes |

| 110 - 125 (t, ¹JCF ≈ 240-260 Hz) | -CF₂Br | The carbon will be split into a triplet by the two fluorine atoms with a large coupling constant. |

| 55 - 65 | CH-Br | The carbon bonded to bromine will be shifted downfield. |

| 45 - 55 | CH-CF₂Br | The carbon adjacent to the CF₂Br group. |

| 20 - 40 | Cyclohexyl CH₂ | The remaining four methylene carbons of the cyclohexane ring. |

Table 3: Predicted ¹⁹F NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Notes |

| -60 to -70 | Doublet of doublets or multiplet | -CF₂Br | The two fluorine atoms are diastereotopic and will likely show complex splitting due to coupling to each other and to adjacent protons.[1] |

Table 4: Predicted Key IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2850 - 3000 | Strong | C-H stretching (sp³ C-H)[2] |

| 1450 | Medium | CH₂ bending (scissoring) |

| 1000 - 1200 | Strong | C-F stretching |

| 500 - 700 | Strong | C-Br stretching |

Table 5: Predicted Mass Spectrometry (EI) Fragments

| m/z | Proposed Fragment | Notes |

| [M]+, [M+2]+, [M+4]+ | C₇H₁₀Br₂F₂ | Molecular ion peaks with characteristic isotopic pattern for two bromine atoms. |

| [M-Br]+ | [C₇H₁₀BrF₂]+ | Loss of a bromine atom. |

| [M-CF₂Br]+ | [C₆H₁₀Br]+ | Loss of the bromodifluoromethyl group. |

| 81/83 | [C₆H₉]+ | Cyclohexenyl cation. |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). The sample should be free of particulate matter.

-

¹H NMR Spectroscopy:

-

Acquire a standard high-resolution ¹H NMR spectrum to observe the proton signals.

-

To aid in structural elucidation, consider performing a ¹H-¹H COSY (Correlation Spectroscopy) experiment to identify spin-spin coupled protons and establish connectivity within the molecule.[3]

-

-

¹³C NMR Spectroscopy:

-

Obtain a proton-decoupled ¹³C NMR spectrum to identify the number of unique carbon environments.

-

An HSQC (Heteronuclear Single Quantum Coherence) experiment can be performed to determine the one-bond correlations between protons and their directly attached carbons.

-

-

¹⁹F NMR Spectroscopy:

-

Acquire a standard ¹⁹F NMR spectrum. Given that fluorine (¹⁹F) has a nuclear spin of ½, it will couple with neighboring protons, leading to signal splitting.[3]

-

-

Troubleshooting: Poor resolution can often be addressed by re-shimming the spectrometer or by diluting the sample if it is too concentrated.[3]

2.2 Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Film Method):

-

If the compound is a liquid, place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).[4]

-

If the compound is a solid, dissolve a small amount in a volatile solvent (e.g., methylene chloride or acetone).[5]

-

Drop the solution onto a single salt plate and allow the solvent to evaporate, leaving a thin film of the compound.[5]

-

-

Data Acquisition:

-

Place the salt plate "sandwich" or the single plate with the thin film into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the clean salt plates.

-

Acquire the sample spectrum.

-

The resulting spectrum should be plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

-

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer is commonly used for this analysis.[6]

2.3 Mass Spectrometry (MS)

-

Methodology (GC-MS): Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile compounds like this compound.[7][8]

-

Sample Introduction:

-

Dissolve a small amount of the sample in a volatile organic solvent.

-

Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

-

-

Gas Chromatography (GC):

-

The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., Elite-5MS).[8]

-

The oven temperature is programmed to ramp up (e.g., from 60 °C to 300 °C at a rate of 10 °C/min) to separate the components of the sample based on their boiling points and interactions with the column's stationary phase.[8]

-

-

Mass Spectrometry (MS):

-

As the compound elutes from the GC column, it enters the mass spectrometer.

-

Electron Impact (EI) ionization is a common method where the molecules are bombarded with high-energy electrons (e.g., 70 eV), causing them to ionize and fragment.[8]

-

The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer, and a mass spectrum is generated.

-

-

Data Analysis: The resulting mass spectrum is compared against a spectral library (e.g., NIST) for identification.[8]

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of an unknown compound.

Caption: A logical workflow for the spectroscopic analysis of an organic compound.

References

- 1. This compound | 117711-58-7 | Benchchem [benchchem.com]

- 2. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 3. benchchem.com [benchchem.com]

- 4. webassign.net [webassign.net]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]

- 8. 4.8. Determination of Volatile Organic Compounds (VOCs) Using Gas Chromatography-Mass Spectroscopy (GC/MS) [bio-protocol.org]

physical and chemical properties of 1-Bromo-2-(bromodifluoromethyl)cyclohexane

An In-depth Technical Guide on 1-Bromo-2-(bromodifluoromethyl)cyclohexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated organic compound that has attracted interest in chemical research, particularly for its potential applications in organic synthesis and as a building block for more complex molecules.[1][2] Its structure, featuring a cyclohexane ring with both a bromine atom and a bromodifluoromethyl group, provides unique reactivity and makes it a valuable intermediate.[1] The presence of the electron-withdrawing difluoromethyl group and the bromine atoms allows for a variety of chemical transformations.[1][2] This guide provides a comprehensive overview of the known , along with comparative data and potential synthetic pathways.

Physical and Chemical Properties

Quantitative data for this compound is summarized below. For context, properties of similar brominated and fluorinated cyclohexane derivatives are also included.

Table 1: Physical and Chemical Properties of this compound and Related Compounds [1]

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | LogP | Key Substituents | CAS No. |

| This compound | C₇H₁₀Br₂F₂ | 291.96 | 108 | 3.93 | -Br, -CF₂Br | 14737-09-8 |

| (Bromomethyl)cyclohexane | C₇H₁₃Br | 177.08 | 76 - 77 °C @ 26 mmHg[3] | N/A | -Br (methyl substitution) | 2550-36-9 |

| 1-Bromo-2-((4-methylpentan-2-yl)oxy)cyclohexane | C₁₂H₂₃BrO | 263.21 | N/A | N/A | -Br, -O-(4-methylpentan-2-yl) | 1249024-52-9 |

| 1-Bromo-2-(pentyloxy)cyclohexane | C₁₁H₂₁BrO | 249.19 | N/A | N/A | -Br, -O-pentyl | 1247608-91-8 |

| (2-Bromoethyl)cyclohexane | C₈H₁₅Br | 191.11 | N/A | N/A | -Br (ethyl chain) | 1647-26-3 |

Key Observations:

-

This compound possesses the highest molecular weight among the compared compounds due to the presence of two bromine atoms and two fluorine atoms.[1]

-

The bromodifluoromethyl group distinguishes it from analogs containing oxygen, which affects its polarity and hydrophobicity.[1]

-

The LogP value suggests that this compound is more hydrophobic than non-fluorinated bromocyclohexanes.[1]

Chemical Reactivity and Synthetic Applications

This compound is a versatile reagent in organic synthesis.[1][2] The bromine atoms can act as leaving groups in various reactions, while the difluoromethyl group can influence the electronic properties of the molecule and impart desirable characteristics to the final products, such as increased lipophilicity and metabolic stability.[1][2]

Key Reactions:

-

Substitution Reactions: The bromine atoms can be replaced by various nucleophiles, such as hydroxide ions, to form corresponding alcohols.[1]

-

Reduction Reactions: The compound can be reduced using agents like lithium aluminum hydride to produce difluoromethylcyclohexane.[1]

-

Oxidation Reactions: Oxidizing agents like potassium permanganate can oxidize the compound to form derivatives of cyclohexanone.[1]

Synthetic Utility:

-

Synthetic Intermediate: It serves as a crucial intermediate for creating more complex organic molecules.[1]

-

Pharmaceutical and Agrochemical Research: The difluoromethyl moiety is a bioisostere for hydroxyl or thiol groups, making this compound a valuable building block in the synthesis of drug candidates and new pesticides.[2] The introduction of fluorine atoms is a common strategy in medicinal chemistry to enhance pharmacokinetic properties.[2]

Experimental Protocols

General Synthesis Strategies:

-

Bromination of Cyclohexene Derivatives: One potential route involves the bromination of a suitable cyclohexene precursor, such as 2-(difluoromethyl)cyclohexene, using Br₂ in acetic anhydride at 0°C.[1]

-

Radical Bromination: Another approach is the radical bromination of 2-(difluoromethyl)cyclohexane using N-bromosuccinimide (NBS) and a radical initiator like AIBN.[1]

-

Halogen Exchange: Synthesis could also be achieved through a halogen exchange reaction, for instance, by treating 2-(chlorodifluoromethyl)cyclohexane with lithium bromide in DMF at 80°C.[1]

A logical workflow for a potential synthesis and subsequent reaction of the target compound is visualized below.

Caption: Potential synthesis and reaction workflow.

Safety and Handling

While specific safety data for this compound is not extensively documented, general precautions for handling halogenated organic compounds should be followed. Many similar compounds are classified as irritants and may be harmful if swallowed or inhaled.[4][5] They can also be toxic to aquatic life.[4]

General Safety Recommendations:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[5][6]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe mist, vapors, or spray. Keep away from open flames and hot surfaces.[3][4]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][4]

The following diagram illustrates a standard safety protocol for handling such chemical compounds in a laboratory setting.

Caption: Standard laboratory safety workflow.

Conclusion

This compound is a compound with significant potential in synthetic chemistry. Its unique combination of functional groups allows for diverse chemical transformations, making it a valuable precursor for the development of new pharmaceuticals and agrochemicals. Further research into its properties and reactivity is warranted to fully explore its applications. Researchers and drug development professionals should consider this compound as a versatile tool in their synthetic endeavors, while adhering to strict safety protocols during its handling and use.

References

Quantum Chemical Calculations for 1-Bromo-2-(bromodifluoromethyl)cyclohexane: A Technical Guide

Abstract

Quantum chemical calculations offer a powerful, non-experimental approach to elucidate the structural, electronic, and thermodynamic properties of complex molecules. This guide provides a comprehensive technical framework for conducting quantum chemical calculations on 1-bromo-2-(bromodifluoromethyl)cyclohexane, a halogenated cyclohexane derivative with potential applications in medicinal chemistry and materials science. Due to the molecule's conformational flexibility and the presence of heavy atoms like bromine, a careful selection of computational methods is paramount. This document outlines a detailed protocol for conformational analysis, geometry optimization, and the calculation of key molecular properties using Density Functional Theory (DFT). It is designed to serve as a practical guide for researchers aiming to leverage computational chemistry for a deeper understanding of this and similar chemical entities.

Introduction: The Significance of Computational Analysis

This compound is a structurally complex molecule whose utility in drug development and agrochemical synthesis is linked to its three-dimensional structure and reactivity. The cyclohexane scaffold can exist in multiple conformations, primarily the chair, boat, and twist-boat forms, with the chair conformation typically being the most stable.[1] The stereochemical arrangement of the bulky bromo and bromodifluoromethyl substituents significantly influences the molecule's stability, reactivity, and biological interactions.

Quantum chemical calculations provide a route to understanding these properties at the molecular level.[2] By solving approximations of the Schrödinger equation, these methods can predict:

-

Stable Geometries: Identifying the lowest energy conformations of the molecule.

-

Thermodynamic Properties: Calculating relative energies, enthalpies, and Gibbs free energies of different isomers.

-

Spectroscopic Data: Predicting NMR chemical shifts, vibrational frequencies (IR/Raman), and electronic transition energies.

-

Electronic Properties: Determining dipole moments, atomic charges, and molecular orbitals (HOMO/LUMO).

This guide focuses on a systematic approach to performing these calculations, ensuring accuracy and relevance for research applications.

Theoretical Background: Conformational Isomerism

The primary challenge in modeling this compound lies in its rich conformational landscape. The two substituents on the cyclohexane ring can exist in either axial (a) or equatorial (e) positions. For a 1,2-disubstituted cyclohexane, this leads to several possible stereoisomers (e.g., cis and trans), each with its own set of conformational possibilities.

-

Cis Isomers: Have one substituent in an axial and one in an equatorial position (a,e or e,a). A ring-flip converts one form to the other, and if the substituents are different, these two conformations will have different energies.[1]

-

Trans Isomers: Have both substituents in axial positions (a,a) or both in equatorial positions (e,e).[1] Generally, the diequatorial conformer is significantly more stable due to the avoidance of unfavorable 1,3-diaxial interactions, where axial substituents experience steric repulsion with other axial hydrogens on the same side of the ring.[1]

The bromodifluoromethyl group is sterically demanding, suggesting a strong preference for the equatorial position to minimize these steric clashes. A thorough computational study must therefore begin by identifying and comparing the energies of all plausible conformers to locate the global minimum energy structure.

Experimental and Computational Protocols

This section details a robust methodology for performing quantum chemical calculations on this compound.

Software and Hardware

A variety of software packages can perform the necessary calculations. Common choices include Gaussian, Q-Chem, ORCA, and Spartan. These protocols are generally applicable across platforms, though specific keywords may vary. Calculations, particularly with larger basis sets, are computationally intensive and benefit from multi-core processors and significant RAM.

Step-by-Step Computational Workflow

A multi-step approach is recommended for efficiency and accuracy.[3]

-

Initial Structure Generation: Build the various cis and trans isomers of this compound. For each isomer, generate the possible chair conformers (e.g., trans-diequatorial, trans-diaxial, cis-axial/equatorial).

-

Conformational Search (Molecular Mechanics): Perform an initial, rapid geometry optimization of all generated structures using a computationally inexpensive molecular mechanics force field (e.g., MMFF94 or UFF). This step quickly eliminates high-energy conformers and provides reasonable starting geometries for quantum mechanical calculations.

-

Geometry Optimization (DFT): Take the low-energy conformers identified in the previous step and perform a full geometry optimization using Density Functional Theory (DFT).

-

Recommended Functional: A hybrid functional like B3LYP is a well-balanced choice for geometry and energy calculations on organic molecules.[4][5] For potentially improved accuracy with non-covalent interactions, dispersion-corrected functionals such as B3LYP-D3 or ωB97X-D are recommended.

-

Recommended Basis Set: The choice of basis set is critical when dealing with bromine.[6]

-

For initial optimizations, a Pople-style basis set like 6-31G(d) can be used for lighter atoms (C, H, F), paired with a basis set that includes effective core potentials (ECPs) for bromine, such as LANL2DZ .[7]

-

For higher accuracy in final energy calculations, a larger basis set is necessary. The def2-TZVP (triple-zeta valence with polarization) basis set is an excellent choice as it is well-defined for most of the periodic table, including bromine.[8] Alternatively, correlation-consistent basis sets like aug-cc-pVDZ or aug-cc-pVTZ can be used for very high accuracy, though at a significantly greater computational cost.[6][9]

-

-

-

Frequency Analysis: Perform a vibrational frequency calculation at the same level of theory as the final geometry optimization. This serves two purposes:

-

It confirms that the optimized structure is a true energy minimum (no imaginary frequencies).

-

It provides the zero-point vibrational energy (ZPVE) and thermal corrections needed to calculate enthalpy and Gibbs free energy.

-

-

Single-Point Energy Refinement (Optional): To achieve the highest accuracy, a single-point energy calculation can be performed on the optimized geometry using a more sophisticated method or a larger basis set (e.g., optimizing with B3LYP/def2-SVP and then calculating the energy with B3LYP/def2-TZVP).

Data Presentation and Interpretation

All quantitative data should be summarized in clear, structured tables to facilitate comparison between different conformers.

Relative Energies

The relative stability of each conformer is the most critical piece of information. Energies should be reported relative to the global minimum (the most stable conformer).

Table 1: Calculated Relative Energies of Conformers

| Conformer | Method/Basis Set | Electronic Energy (ΔE) (kcal/mol) | ZPVE-Corrected Energy (ΔE₀) (kcal/mol) | Gibbs Free Energy (ΔG₂₉₈) (kcal/mol) |

|---|---|---|---|---|

| trans-(e,e) (Hypothetical) | B3LYP-D3/def2-TZVP | 0.00 | 0.00 | 0.00 |

| trans-(a,a) (Hypothetical) | B3LYP-D3/def2-TZVP | Value | Value | Value |

| cis-(a,e) (Brₐ, CF₂Brₑ) (Hypothetical) | B3LYP-D3/def2-TZVP | Value | Value | Value |

| cis-(e,a) (Brₑ, CF₂Brₐ) (Hypothetical) | B3LYP-D3/def2-TZVP | Value | Value | Value |

Note: Values are placeholders. The trans-diequatorial conformer is expected to be the global minimum.

Key Geometric Parameters

Structural data from the optimized geometries provide insight into steric effects.

Table 2: Selected Geometric Parameters for the Most Stable Conformer (trans-e,e)

| Parameter | Description | Calculated Value |

|---|---|---|

| r(C₁-Br) | Carbon-Bromine bond length (Å) | Value |

| r(C₂-C(F₂Br)) | Carbon-Carbon bond length (Å) | Value |

| a(Br-C₁-C₂-C(F₂Br)) | Dihedral angle defining substituent position (°) | Value |

| a(C₆-C₁-C₂-C₃) | Ring pucker dihedral angle (°) | Value |

Calculated Spectroscopic Data

Calculated frequencies can be compared with experimental IR spectra, while calculated NMR shieldings can aid in structure elucidation.

Table 3: Predicted Vibrational and NMR Data for the Most Stable Conformer

| Data Type | Key Prediction | Calculated Value (Scaled) |

|---|---|---|

| Vibrational Frequency | C-Br Stretch | Value cm⁻¹ |

| Vibrational Frequency | C-F Symmetric Stretch | Value cm⁻¹ |

| ¹³C NMR Chemical Shift | C₁ (Carbon bonded to Br) | Value ppm |

| ¹³C NMR Chemical Shift | C₂ (Carbon bonded to CF₂Br) | Value ppm |

| ¹⁹F NMR Chemical Shift | CF₂ group | Value ppm |

Note: Calculated vibrational frequencies are often systematically overestimated and should be scaled by an appropriate factor (e.g., ~0.96 for B3LYP).

Logical Relationships in Conformational Analysis

The stability of substituted cyclohexanes is governed by a balance of steric and electronic effects. The logical relationship for determining the most stable conformer involves assessing these factors.

Conclusion

This guide provides a standardized and robust framework for the quantum chemical investigation of this compound. By systematically exploring the conformational space and employing appropriate levels of theory (e.g., B3LYP-D3/def2-TZVP), researchers can obtain reliable data on the molecule's geometry, stability, and electronic properties. The protocols and data presentation formats outlined herein are intended to ensure clarity, comparability, and a high standard of scientific rigor, ultimately aiding in the rational design of new molecules for pharmaceutical and industrial applications.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. mms.dsfarm.unipd.it [mms.dsfarm.unipd.it]

- 3. m.youtube.com [m.youtube.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. DFT and MP2 study on the electrophilic addition reaction of bromine to exo-tricyclo[3.2.1.0(2.4)]oct-6-ene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

X-ray crystallographic analysis of 1-Bromo-2-(bromodifluoromethyl)cyclohexane derivatives

An In-depth Technical Guide to the X-ray Crystallographic Analysis of 1-Bromo-2-(bromodifluoromethyl)cyclohexane Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conformational analysis of cyclohexane derivatives is a cornerstone of stereochemistry and plays a crucial role in drug design and development. The spatial arrangement of substituents on the cyclohexane ring can significantly influence a molecule's biological activity, reactivity, and physical properties. This compound presents an interesting case for crystallographic analysis due to the presence of bulky and electronegative substituents. The bromine atom and the bromodifluoromethyl group are expected to have a profound impact on the preferred chair conformation and the puckering of the cyclohexane ring.

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional structure of molecules in the crystalline solid state.[1] This method allows for the unambiguous determination of bond lengths, bond angles, and torsion angles, offering invaluable insights into the conformational preferences and intermolecular interactions of the molecule. This guide will outline the theoretical and practical aspects of performing an X-ray crystallographic analysis on derivatives of this compound.

Synthesis and Crystal Growth

The first step in the X-ray crystallographic analysis is the synthesis of the target compound and the growth of high-quality single crystals.

Synthesis of this compound Derivatives

The synthesis of this compound can be approached through various synthetic routes. A plausible method involves the bromination of a suitable cyclohexene precursor. The bromination of cyclohexene typically proceeds via an anti-addition mechanism, resulting in a trans-1,2-dibromo product.[2]

Illustrative Synthetic Pathway:

Caption: A generalized synthetic pathway for this compound derivatives.

Crystal Growth

Obtaining single crystals of sufficient size and quality is often the most challenging step. Several techniques can be employed, and the optimal method is typically determined empirically.

Common Crystal Growth Techniques:

-

Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature.

-

Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile solvent (the precipitant). The precipitant vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

-

Cooling: A saturated solution of the compound is slowly cooled, causing the solubility to decrease and crystals to form.

Experimental Protocols for X-ray Crystallography

The following section details the typical experimental workflow for a single-crystal X-ray diffraction study.[1]

Crystal Mounting and Data Collection

A suitable single crystal is selected under a microscope and mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and protect it from radiation damage. Data collection is performed using a diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

Experimental Workflow for Data Collection:

Caption: A typical workflow for single-crystal X-ray diffraction data collection.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is subsequently refined against the experimental data to improve the accuracy of the atomic coordinates, and thermal parameters.

Data Presentation: Hypothetical Crystallographic Data

The following tables present hypothetical crystallographic data for a cis and a trans isomer of a this compound derivative. This data is illustrative and serves to demonstrate how such results would be presented.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | cis-Isomer (Hypothetical) | trans-Isomer (Hypothetical) |

| Empirical formula | C₇H₁₀Br₂F₂ | C₇H₁₀Br₂F₂ |

| Formula weight | 307.96 | 307.96 |

| Temperature (K) | 100(2) | 100(2) |

| Crystal system | Monoclinic | Orthorhombic |

| Space group | P2₁/c | Pbca |

| a (Å) | 8.523(1) | 10.125(2) |

| b (Å) | 12.345(2) | 15.678(3) |

| c (Å) | 9.876(1) | 8.910(1) |

| α (°) | 90 | 90 |

| β (°) | 105.2(1) | 90 |

| γ (°) | 90 | 90 |

| Volume (ų) | 1002.3(3) | 1415.6(4) |

| Z | 4 | 8 |

| Density (calculated, g/cm³) | 2.041 | 1.985 |

| Goodness-of-fit on F² | 1.05 | 1.03 |

| Final R indices [I>2σ(I)] | R₁ = 0.035, wR₂ = 0.082 | R₁ = 0.031, wR₂ = 0.075 |

Table 2: Selected Bond Lengths (Å) and Angles (°)

| Bond/Angle | cis-Isomer (Hypothetical) | trans-Isomer (Hypothetical) |

| Bond Lengths (Å) | ||

| C1-Br1 | 1.95(1) | 1.96(1) |

| C2-C7 | 1.52(2) | 1.53(2) |

| C7-Br2 | 1.94(1) | 1.95(1) |

| C7-F1 | 1.35(1) | 1.36(1) |

| C7-F2 | 1.34(1) | 1.35(1) |

| C1-C2 | 1.54(2) | 1.55(2) |

| Bond Angles (°) | ||

| C2-C1-Br1 | 110.5(8) | 109.8(7) |

| C1-C2-C7 | 112.3(9) | 111.5(8) |

| Br2-C7-F1 | 108.9(7) | 109.1(6) |

| F1-C7-F2 | 109.5(8) | 109.3(7) |

| Torsion Angles (°) | ||

| Br1-C1-C2-C7 | 65.2(1) | 175.8(1) |

Conformational Analysis

The conformational analysis of disubstituted cyclohexanes is governed by the minimization of steric strain.[3][4] Substituents can occupy either axial or equatorial positions, with the chair conformation being the most stable.

For this compound, the large steric bulk of the bromine and bromodifluoromethyl groups will dictate the preferred conformation. In general, bulky substituents prefer to occupy the more spacious equatorial positions to avoid unfavorable 1,3-diaxial interactions.[5]

Logical Relationship of Conformational Preference:

Caption: The relationship between substituent position and conformational stability in cyclohexanes.

-

trans-Isomer: In the trans-isomer, the substituents are on opposite sides of the ring. The diequatorial conformation is expected to be significantly more stable than the diaxial conformation, which would suffer from severe 1,3-diaxial interactions.

-

cis-Isomer: In the cis-isomer, the substituents are on the same side of the ring. One substituent must be axial and the other equatorial. The chair conformation where the larger group (likely the bromodifluoromethyl group) occupies the equatorial position would be favored.

Conclusion

While specific experimental data for this compound derivatives is not currently available, this guide provides a comprehensive overview of the methodologies and expected outcomes of an X-ray crystallographic investigation. The synthesis, crystal growth, and detailed X-ray diffraction analysis would provide definitive evidence of the preferred conformations and the precise geometric parameters of these molecules. Such data is invaluable for understanding structure-activity relationships and for the rational design of new molecules in the fields of medicinal chemistry and materials science. Researchers are encouraged to apply these principles to their own investigations of this and related classes of compounds.

References

Methodological & Application

experimental protocol for the synthesis of 1-Bromo-2-(bromodifluoromethyl)cyclohexane

I am unable to provide a detailed experimental protocol for the synthesis of 1-Bromo-2-(bromodifluoromethyl)cyclohexane. A thorough search of scientific literature and chemical databases did not yield a validated and published synthesis method for this specific compound.

Providing an unverified or hypothetical experimental protocol would be irresponsible and could pose a significant safety risk. The synthesis of chemical compounds, particularly those involving halogenation reactions, requires precise and validated procedures to ensure the safety of the researchers and the desired outcome of the experiment.

Application Notes and Protocols: Nucleophilic Substitution Reactions of 1-Bromo-2-(bromodifluoromethyl)cyclohexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the potential nucleophilic substitution reactions involving 1-Bromo-2-(bromodifluoromethyl)cyclohexane. This vicinal dihalide, featuring a synthetically versatile bromodifluoromethyl group, presents unique opportunities for the introduction of diverse functionalities onto a cyclohexane scaffold. The strategic placement of a bromine atom and a bromodifluoromethyl group allows for selective and sequential reactions, making it a valuable building block in medicinal chemistry and materials science.[1] The incorporation of the difluoromethyl moiety, a known bioisostere for hydroxyl or thiol groups, can enhance metabolic stability and lipophilicity in drug candidates.[1] This document outlines key reactivity principles, experimental protocols for substitution reactions with various nucleophiles, and expected outcomes based on established mechanisms of nucleophilic substitution on cyclohexyl systems.

Introduction to Reactivity

This compound possesses two electrophilic carbon centers susceptible to nucleophilic attack. The carbon bearing the single bromine atom is a secondary alkyl halide, while the carbon of the bromodifluoromethyl group is a primary-like center, albeit with significant steric hindrance and electronic effects from the adjacent fluorine and bromine atoms.

Nucleophilic substitution reactions on the cyclohexane ring are expected to proceed via either an S(_N)1 or S(_N)2 mechanism, largely dependent on the nucleophile, solvent, and stereochemistry of the substrate.[2][3][4] Given the secondary nature of the ring-bound bromine, S(_N)2 reactions will likely proceed with inversion of configuration.[5][6] Competition with elimination (E2) pathways is also a critical consideration, particularly with strong, sterically hindered bases.[2][7]

The bromodifluoromethyl group is generally less reactive towards typical S(_N)2 nucleophiles due to the electronic-withdrawing effects of the fluorine atoms and the presence of a vicinal bromine. However, under specific conditions, it can be a site for further functionalization.

Reaction Mechanisms and Stereochemistry

The stereochemical outcome of nucleophilic substitution on the cyclohexane ring is dictated by the preferred chair conformation of the substrate and the mechanism of the reaction. For an S(_N)2 reaction to occur, the nucleophile must attack the carbon atom from the side opposite to the leaving group (backside attack). In a cyclohexane system, this requires the leaving group to be in an axial position to allow for an unobstructed approach of the nucleophile.

Experimental Protocols and Data

The following protocols are representative examples of nucleophilic substitution reactions that can be performed on this compound. The quantitative data presented are hypothetical and intended for illustrative purposes to guide experimental design. Actual yields may vary depending on the specific stereoisomer of the starting material and reaction conditions.

Hydroxylation via S(_N)2 Reaction

This protocol describes the substitution of the secondary bromine atom with a hydroxyl group.

Protocol:

-

To a solution of this compound (1.0 mmol) in a 3:1 mixture of acetone and water (10 mL), add sodium hydroxide (1.2 mmol).

-

Heat the reaction mixture to reflux (approximately 60-70 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

After completion (typically 4-6 hours), cool the mixture to room temperature and remove the acetone under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the corresponding alcohol.

| Nucleophile | Reagent | Solvent | Temperature (°C) | Time (h) | Hypothetical Yield (%) | Product |

| Hydroxide | NaOH | Acetone/H₂O | Reflux | 4-6 | 75 | 2-(Bromodifluoromethyl)cyclohexanol |

Azide Substitution

This protocol outlines the introduction of an azide functionality, a versatile precursor for amines.

Protocol:

-

Dissolve this compound (1.0 mmol) in dimethylformamide (DMF, 5 mL).

-

Add sodium azide (1.5 mmol) to the solution.

-

Heat the reaction mixture to 80 °C and stir for 8-12 hours, monitoring by TLC.

-

Upon completion, cool the reaction to room temperature and pour it into ice-water (20 mL).

-

Extract the aqueous mixture with diethyl ether (3 x 20 mL).

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the crude azide product, which can be purified by column chromatography.

| Nucleophile | Reagent | Solvent | Temperature (°C) | Time (h) | Hypothetical Yield (%) | Product |

| Azide | NaN₃ | DMF | 80 | 8-12 | 85 | 1-Azido-2-(bromodifluoromethyl)cyclohexane |

Cyanide Substitution

This protocol details the formation of a carbon-carbon bond by introducing a nitrile group.

Protocol:

-

In a round-bottom flask, dissolve this compound (1.0 mmol) in dimethyl sulfoxide (DMSO, 5 mL).

-

Add sodium cyanide (1.3 mmol) to the solution. Caution: Sodium cyanide is highly toxic.

-

Heat the mixture to 90 °C and stir for 12-18 hours under a nitrogen atmosphere.

-

Monitor the reaction by GC-MS.

-

After completion, cool the mixture and carefully quench with water.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by column chromatography.

| Nucleophile | Reagent | Solvent | Temperature (°C) | Time (h) | Hypothetical Yield (%) | Product |

| Cyanide | NaCN | DMSO | 90 | 12-18 | 68 | 2-(Bromodifluoromethyl)cyclohexanecarbonitrile |

Experimental Workflow and Logic

The general workflow for performing and analyzing these nucleophilic substitution reactions is outlined below. The choice of reaction pathway is critically dependent on the substrate's stereochemistry and the nature of the nucleophile/base.

Applications in Drug Development

The functionalized cyclohexane derivatives synthesized from this compound are valuable intermediates in drug discovery. The introduction of fluorine-containing moieties is a well-established strategy to modulate the physicochemical and pharmacokinetic properties of drug candidates.[8][9][10][11] The difluoromethyl group, in particular, can serve as a lipophilic hydrogen bond donor, potentially improving target binding affinity and metabolic stability.[1] The protocols outlined here provide a foundation for creating a diverse library of substituted cyclohexanes for screening in various therapeutic areas.

Safety Precautions

-

All reactions should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

-

Sodium cyanide is extremely toxic and should be handled with extreme care. A quench solution of sodium hypochlorite (bleach) should be readily available.

-

Sodium azide is also toxic and can form explosive heavy metal azides.

-

Consult the Safety Data Sheets (SDS) for all reagents before use.

References

- 1. nbinno.com [nbinno.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. asccollegekolhar.in [asccollegekolhar.in]

- 4. ocw.uci.edu [ocw.uci.edu]

- 5. google.com [google.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 11. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Regioselective Radical Bromination of Difluoromethylated Cyclohexanes for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of difluoromethylated cyclohexane motifs is a powerful strategy in medicinal chemistry to enhance the metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.[1] Subsequent functionalization of this scaffold is crucial for analog synthesis and lead optimization. This application note details the principles and protocols for the regioselective radical bromination of difluoromethylated cyclohexanes, a key transformation for introducing a versatile synthetic handle. The reaction typically employs N-Bromosuccinimide (NBS) as a bromine source under radical initiation conditions.[2] Due to the strong electron-withdrawing nature of the difluoromethyl group, this reaction exhibits high regioselectivity, favoring bromination at positions distal to the fluorinated carbon. This document provides a detailed experimental protocol, predictable outcomes based on radical stability, and the strategic application of this methodology in the drug development pipeline.

Introduction

The cyclohexane ring is a prevalent scaffold in natural and synthetic drugs, often serving as a bioisostere for phenyl or alkyl groups to improve three-dimensionality and binding interactions.[3] The incorporation of fluorine, particularly as a difluoromethyl (CHF₂) group, can significantly enhance a molecule's metabolic half-life by blocking sites susceptible to cytochrome P450 oxidation.[1] Furthermore, the C-F bond can modulate pKa and lipophilicity, which are critical for a drug's ADME (absorption, distribution, metabolism, and excretion) profile.[1][4]

Following the synthesis of a difluoromethylated cyclohexane core, further derivatization is often necessary. Radical bromination offers a robust method to install a bromine atom, which can then be used in a wide array of subsequent reactions, such as cross-coupling, substitution, or metallation, to build molecular complexity. This reaction proceeds via a free-radical chain mechanism, which includes initiation, propagation, and termination steps.[5][6] When using reagents like N-Bromosuccinimide (NBS), a low, steady concentration of bromine radicals is maintained, which favors selective substitution over addition reactions.[7]

The regiochemical outcome of the bromination is dictated by the stability of the intermediate carbon radical.[8] The stability follows the order: tertiary > secondary > primary. For substituted cyclohexanes, the presence of electron-withdrawing groups, such as the CHF₂ moiety, strongly influences this selectivity. The inductive effect of the fluorine atoms destabilizes radical formation on adjacent carbons, thus directing the bromination to more remote positions on the ring.

Predicted Regioselectivity

The difluoromethyl group is strongly electron-withdrawing. This property deactivates the adjacent C-H bonds (at the C2 and C6 positions) towards hydrogen abstraction by a bromine radical. Consequently, the radical is preferentially formed at the carbon atom furthest from the CHF₂ group, where the inductive destabilizing effect is minimized. For a monosubstituted difluoromethylcyclohexane, the most stable secondary radical is formed at the C4 position. Radicals at the C3 and C5 positions are less stable, and radicals at the C2 and C6 positions are the least stable.

Therefore, the radical bromination of 1,1-difluorocyclohexane is predicted to yield 1-bromo-4,4-difluorocyclohexane as the major product.

Illustrative Data Based on Predicted Regioselectivity

The following table summarizes the expected product distribution for the radical bromination of 1,1-difluorocyclohexane based on the relative stability of the intermediate carbon radicals.

| Substrate | Position of H-Abstraction | Intermediate Radical | Relative Stability | Expected Product | Predicted Distribution |

| 1,1-Difluorocyclohexane | C4 | Secondary (para) | Most Stable | 1-Bromo-4,4-difluorocyclohexane | Major (>85%) |

| 1,1-Difluorocyclohexane | C3 / C5 | Secondary (meta) | Less Stable | 1-Bromo-3,3-difluorocyclohexane | Minor (<15%) |

| 1,1-Difluorocyclohexane | C2 / C6 | Secondary (ortho) | Least Stable | 1-Bromo-2,2-difluorocyclohexane | Trace (<1%) |

Key Experimental Protocols

This section provides a representative protocol for the regioselective radical bromination of a difluoromethylated cyclohexane using 1,1-difluorocyclohexane as a model substrate.

Protocol 1: Radical Bromination using N-Bromosuccinimide (NBS)

Objective: To synthesize 1-bromo-4,4-difluorocyclohexane via regioselective radical bromination of 1,1-difluorocyclohexane.

Materials:

-

1,1-Difluorocyclohexane

-

N-Bromosuccinimide (NBS), recrystallized

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

-

Carbon tetrachloride (CCl₄), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Inert atmosphere setup (e.g., Schlenk line)

-

Photoflood lamp (100-250W) or UV lamp

-

Separatory funnel

-

Rotary evaporator

-

Flash chromatography system

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (argon or nitrogen), add 1,1-difluorocyclohexane (1.0 equiv.).

-

Reagent Addition: Add anhydrous carbon tetrachloride as the solvent. To this solution, add N-Bromosuccinimide (1.1 equiv.) and a catalytic amount of the radical initiator, AIBN (0.05 equiv.).

-

Initiation and Reflux: Position a photoflood lamp approximately 10-15 cm from the flask. While stirring vigorously, heat the mixture to reflux (approx. 77°C for CCl₄). Maintain reflux and irradiation until the reaction is complete.[1]

-

Reaction Monitoring: The reaction progress can be monitored by TLC or GC-MS. A common visual cue is the consumption of the dense NBS, which sinks to the bottom, and the formation of succinimide, which is less dense and will float.

-

Work-up (Quenching): Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Filtration: Filter the mixture through a pad of celite to remove the succinimide precipitate. Wash the filter cake with a small amount of fresh CCl₄.

-

Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃, saturated aqueous Na₂S₂O₃ (to quench any remaining bromine), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the desired brominated product.

-

Characterization: Characterize the purified product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its structure and purity.

Safety Precautions:

-

Carbon tetrachloride is a hazardous and environmentally toxic solvent; all operations should be performed in a well-ventilated fume hood.[7] Consider alternative solvents like cyclohexane if possible.

-

NBS is an irritant; handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

The reaction can be exothermic. Use caution, especially during scale-up.

-

UV lamps can cause severe eye damage. Use appropriate shielding.

Visualizations

Reaction Mechanism

Caption: Free-radical chain mechanism for the bromination of 1,1-difluorocyclohexane.

Experimental Workflow

Caption: General workflow for radical bromination and product isolation.

Application in Drug Discovery

Caption: Strategic use of radical bromination in a lead optimization campaign.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 3. Radical-Mediated Fluoroalkylations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. For each compound, predict the major product of free-radical brom... | Study Prep in Pearson+ [pearson.com]

- 5. Solved Draw out the mechanism for the radical bromination of | Chegg.com [chegg.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. westfield.ma.edu [westfield.ma.edu]

- 8. openriver.winona.edu [openriver.winona.edu]

Application Notes and Protocols: Electrophilic Addition of Bromine to Difluoromethylcyclohexene

Introduction

The introduction of fluorine-containing moieties into organic molecules is a cornerstone of modern medicinal chemistry. Fluorinated compounds often exhibit unique physicochemical properties such as enhanced metabolic stability, increased lipophilicity, and altered pKa, which can significantly improve the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] The difluoromethyl group (CHF₂) is a particularly valuable substituent, acting as a bioisostere for hydroxyl or thiol groups. This document provides a detailed protocol for the electrophilic addition of bromine to difluoromethylcyclohexene, a key transformation for creating fluorinated scaffolds for drug discovery.

The reaction proceeds via an electrophilic addition mechanism, which is characteristic of alkenes.[2][3] The π electrons of the carbon-carbon double bond act as a nucleophile, attacking the bromine molecule. This reaction is highly stereospecific, typically resulting in an anti-addition of the two bromine atoms across the double bond.[4][5] Understanding the mechanism and stereochemical outcome is crucial for the targeted synthesis of specific stereoisomers.

Reaction Mechanism and Stereochemistry

The electrophilic addition of bromine to an alkene, such as difluoromethylcyclohexene, occurs in a stepwise manner.

-

Polarization and Electrophilic Attack: As a non-polar bromine molecule (Br₂) approaches the electron-rich π bond of the cyclohexene ring, the π cloud induces a dipole in the Br-Br bond. The alkene's π electrons then attack the partially positive bromine atom.[2][3][6][7]

-

Formation of a Bromonium Ion: This attack leads to the formation of a cyclic bromonium ion intermediate, where the bromine atom is bonded to both carbons of the original double bond.[2][4][8][9][10] This intermediate prevents rotation around the carbon-carbon bond and dictates the stereochemistry of the final product.

-

Nucleophilic Attack: A bromide ion (Br⁻), generated in the first step, then acts as a nucleophile. It attacks one of the carbons of the bromonium ion from the side opposite to the bromine bridge (backside attack).[2][4][10] This Sₙ2-like ring-opening step results in the anti-addition of the two bromine atoms.

For cyclohexene, this mechanism leads to the formation of a trans-1,2-dibromocyclohexane.[4][9][10] The presence of the difluoromethyl group is expected to influence the regioselectivity of the bromide attack on the bromonium ion, though for a symmetrical cyclohexene starting material (e.g., 1-(difluoromethyl)cyclohex-1-ene), the primary outcome is the control of the trans stereochemistry.

Caption: Reaction mechanism for the electrophilic addition of bromine.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedure for the bromination of difluoromethylcyclohexene.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Difluoromethylcyclohexene | ≥95% | Various | Starting material. |

| Bromine (Br₂) | Reagent Grade | Various | Caution: Highly toxic and corrosive. Handle in a fume hood. |

| Dichloromethane (CH₂Cl₂) | Anhydrous, ≥99.8% | Various | Inert solvent.[11] |

| Sodium thiosulfate (Na₂S₂O₃) | ACS Reagent | Various | Used for quenching excess bromine. |

| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Reagent | Various | Used for neutralization. |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Various | Drying agent. |

| Diethyl ether | ACS Reagent | Various | For extraction. |

| Hexanes | ACS Reagent | Various | For chromatography. |

| Ethyl acetate | ACS Reagent | Various | For chromatography. |

Equipment

-

Round-bottom flask with stir bar

-

Dropping funnel

-

Reflux condenser

-

Ice-water bath

-